1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Description
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a benzyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid group at position 4 enhances hydrogen-bonding capabilities, influencing solubility and molecular interactions.
Properties
IUPAC Name |
1-benzyl-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTYGSNQOILSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cerium-Catalyzed Cyclization
A cerium(III) proline-oxalate complex, [Ce(L-Pro)₂]₂(Oxa), enables efficient cyclocondensation under mild conditions. For example, reacting ethyl 3-oxo-4-phenylbutanoate (1.0 mmol) with phenylhydrazine (1.0 mmol) in ethanol at room temperature with 5 mol% catalyst produces ethyl 5-phenyl-1H-pyrazole-4-carboxylate in 85% yield. The reaction proceeds via keto-enol tautomerization, with the cerium complex coordinating to the carbonyl oxygen, accelerating nucleophilic attack by hydrazine.
Tosyl Hydrazide-Mediated Ring Closure
Alternative protocols employ tosyl hydrazide (TsNHNH₂) as a hydrazine surrogate. Cinnamaldehyde derivatives bearing ester groups react with TsNHNH₂ in ethanol under basic conditions to form pyrazole intermediates. For instance, ethyl 4-oxo-2-pentenoate and TsNHNH₂ yield ethyl 1H-pyrazole-4-carboxylate, which is subsequently functionalized. This method avoids handling volatile hydrazines but requires an additional deprotection step.
N1-Benzylation Techniques
Introducing the benzyl group at the pyrazole’s N1 position demands careful control of reaction conditions to ensure regioselectivity.
Alkylation in Ionic Liquids
The dicationic ionic liquid C₃[min]₂₂[Br⁻] serves as both solvent and catalyst for N1-benzylation. Treating ethyl 5-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) with benzyl bromide (1.5 mmol) and NaOH (2.6 mmol) in C₃[min]₂₂[Br⁻] at 60°C for 1 hour achieves 90% conversion to the N1-benzylated product. The ionic liquid stabilizes the deprotonated pyrazole intermediate, enhancing nucleophilicity at N1.
Solid-Phase Alkylation
Heterogeneous catalysts like silica chloride facilitate alkylation under solvent-free conditions. A mixture of ethyl 5-phenyl-1H-pyrazole-4-carboxylate, benzyl bromide, and silica chloride (10 wt%) heated at 80°C for 4 hours affords the N1-benzyl derivative in 78% yield. This method simplifies purification but requires higher temperatures.
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
Aqueous Hydrolysis
Refluxing ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate with 2M NaOH in ethanol-water (4:1) for 6 hours provides the carboxylic acid in 95% yield. The reaction is monitored by TLC, and the product is isolated via acidification (HCl) and recrystallization from ethanol.
Microwave-Assisted Hydrolysis
Microwave irradiation (300 W, 120°C, 20 minutes) with KOH in DMSO accelerates hydrolysis to 98% yield. This method reduces reaction time from hours to minutes but requires specialized equipment.
Spectroscopic Characterization
Key spectral data for intermediates and the final product align with literature reports:
-
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate : ¹H NMR (300 MHz, CDCl₃) δ 7.35–7.25 (m, 10H, Ar-H), 5.32 (s, 2H, CH₂Ph), 4.18 (q, 2H, J = 7.1 Hz, OCH₂), 2.45 (s, 3H, CH₃), 1.28 (t, 3H, J = 7.1 Hz, CH₃).
-
This compound : ¹³C NMR (75 MHz, DMSO-d₆) δ 167.8 (COOH), 148.2 (C-3), 137.5 (C-5), 135.2 (C-1), 129.1–128.3 (Ar-C), 113.6 (C-4).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products:
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research into similar pyrazole structures indicates that 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid may exhibit diverse biological activities, including:
Synthetic Applications
The carboxylic acid functionality of this compound can serve as a reactive group in organic synthesis. It allows for:
- Modification of Biological Activity : The compound can be modified to enhance its pharmacological profile or create new derivatives for further study.
- Aromatic Substitution Reactions : The presence of benzyl and phenyl groups facilitates well-established aromatic substitution reactions, enabling the development of structurally diverse compounds.
Future Research Directions
Despite the promising potential indicated by structural similarities and preliminary findings, there is a significant need for dedicated research on this compound. Areas for future investigation include:
- Detailed Pharmacological Studies : Comprehensive studies to elucidate the mechanisms of action and therapeutic potential.
- Toxicological Assessments : Evaluating safety profiles and potential side effects associated with this compound.
Mechanism of Action
The mechanism of action of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts steric bulk and electronic properties:
- 1-Cyclohexyl group (): A bulky aliphatic group that enhances hydrophobicity and may alter crystal packing due to non-planar geometry .
- 1-Phenyl group () : Aromatic but less bulky than benzyl, balancing lipophilicity and planarity for intermolecular interactions .
Table 1: Substituent Effects at Position 1
| Compound Name | Substituent (Position 1) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-Benzyl-5-phenyl-1H-pyrazole-4-COOH | Benzyl | 278.27* | High lipophilicity, π-π interactions |
| 1-Methyl-5-phenyl-1H-pyrazole-4-COOH | Methyl | 202.21 | Improved aqueous solubility |
| 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-COOH | Cyclohexyl | 314.38 | Enhanced hydrophobicity |
*Calculated based on molecular formula C₁₇H₁₄N₂O₂.
Substituent Variations at Position 5
The substituent at position 5 influences electronic effects and steric interactions:
- 5-Phenyl group (Target compound) : Electron-withdrawing, enhancing acidity of the carboxylic acid group.
- 5-Methyl group () : Electron-donating, reducing acidity (pKa ~4.5–5.0) compared to phenyl (pKa ~3.5–4.0) .
- 5-Isopropyl group () : Aliphatic and bulkier than phenyl, increasing lipophilicity (MW = 232.27 g/mol) .
- 5-Amino group (): Electron-donating and polar, improving solubility (MW = 217.23 g/mol) .
Table 2: Substituent Effects at Position 5
| Compound Name | Substituent (Position 5) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-Benzyl-5-phenyl-1H-pyrazole-4-COOH | Phenyl | 278.27 | High acidity, π-π interactions |
| 5-Methyl-1-phenyl-1H-pyrazole-4-COOH | Methyl | 202.21 | Reduced acidity, moderate solubility |
| 5-Isopropyl-1-phenyl-1H-pyrazole-4-COOH | Isopropyl | 232.27 | Increased lipophilicity |
| 5-Amino-1-benzyl-1H-pyrazole-4-COOH | Amino | 217.23 | Enhanced hydrogen bonding |
Crystallographic and Spectroscopic Insights
- Crystal Packing : The 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivative () exhibits intramolecular O–H···O hydrogen bonds and π-π interactions between pyrazole and aryl rings, stabilizing its crystal lattice .
- Spectral Data : The 5-methyl-1-phenyl derivative () shows distinct ¹H NMR signals at δ 10.36–11.51 ppm for carboxylic protons and IR absorption at ~1700 cm⁻¹ for C=O stretching .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., phenyl at position 5) lower the pKa of the carboxylic acid, enhancing ionization in physiological conditions .
- Biological Relevance : Pyrazole-4-carboxylic acids are explored as kinase inhibitors and antimicrobial agents, where substituent bulkiness and polarity dictate target affinity .
- Solubility Trends: Aliphatic substituents (e.g., isopropyl, ) reduce aqueous solubility, while polar groups (e.g., amino, ) improve it .
Biological Activity
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes both aromatic and heterocyclic components. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies detailing its effects remain limited. This article aims to compile the available data on the biological activity of this compound, including its synthesis, potential applications, and structural comparisons with related compounds.
- Chemical Formula: C₁₈H₁₅N₃O₂
- Molecular Weight: Approximately 278.31 g/mol
- Functional Groups: Carboxylic acid, benzyl group, phenyl group
Biological Activities
While there is currently no published research directly describing the biological activity of this compound, insights can be drawn from studies on structurally related pyrazole compounds. The pyrazole core is recognized for its presence in various bioactive molecules, with potential applications in:
- Anti-inflammatory Agents
- Antimicrobial Agents
- Anticonvulsant Agents
Research on similar compounds indicates that pyrazole derivatives can exhibit significant anticancer properties, particularly against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers .
Comparative Analysis with Related Compounds
A comparison of this compound with other pyrazole derivatives highlights its unique structural features and potential biological implications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Phenylpyrazole | Pyrazole ring with a phenyl group | Known for herbicidal properties |
| 3-Bromo-1-benzylpyrazole | Bromine substitution on the pyrazole ring | Enhanced antimicrobial activity |
| 4-Carbomethoxyphenylpyrazole | Methoxy carbon chain on phenyl group | Increased lipophilicity |
| This compound | Pyrazole ring with benzyl and phenyl groups | Potential for diverse biological activities |
The presence of both benzyl and phenyl moieties in this compound may contribute to a distinct bioactivity profile compared to its analogs .
The mechanisms by which pyrazole derivatives exert their biological effects are varied and include:
- Inhibition of Enzymatic Activity : Some pyrazoles have been shown to inhibit enzymes involved in cancer progression.
- Interaction with Cellular Targets : Compounds can bind to specific proteins, influencing cellular pathways associated with growth and apoptosis.
- Modulation of Inflammatory Responses : Certain derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
Recent studies have emphasized the importance of molecular docking and biological evaluation in understanding the activity of pyrazole derivatives. For instance, a study involving the synthesis of various pyrazole conjugates demonstrated their cytotoxic effects against multiple cancer cell lines, with some compounds showing IC50 values below 5 µM . Although specific data for this compound is lacking, these findings suggest that similar compounds may possess significant therapeutic potential.
Q & A
Q. What established synthetic protocols are used for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis involves cyclocondensation of ethyl acetoacetate, DMF-DMA, and benzyl hydrazine to form an ester intermediate, followed by basic hydrolysis (e.g., NaOH/EtOH, reflux) to yield the carboxylic acid . Key optimizations include:
- Temperature control (80–100°C) and stoichiometric equivalence of reactants.
- Polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Yields >70% are achievable under reflux with rigorous exclusion of moisture. Advanced methods use Suzuki-Miyaura cross-coupling for aryl substitutions, employing Pd(PPh₃)₄ (5 mol%), K₃PO₄, and degassed DMF/water (3:1) at 80°C for 12–24 hours .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identifies substitution patterns; the C4 carbonyl appears at δ 165–170 ppm in ¹³C NMR.
- IR spectroscopy : Confirms carboxylic acid O–H stretches (2500–3000 cm⁻¹) and C=O (1690–1710 cm⁻¹).
- Single-crystal X-ray diffraction : Resolves dihedral angles between benzyl and phenyl rings (55–65°) and validates hydrogen-bonding networks .
Q. How is purity assessed prior to biological testing?
- Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm ensures >95% purity.
- TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane 3:7) provides rapid monitoring (Rf ≈ 0.4) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitution?
Electron-withdrawing groups (e.g., –NO₂) at the benzyl ring’s para position increase carbonyl electrophilicity, accelerating reactions with amines/alcohols. This is quantified via Hammett studies (σ = +0.78). Conversely, electron-donating groups (e.g., –OCH₃) require SOCl₂ activation for acid chloride formation, as shown in derivatization studies .
Q. What computational approaches reconcile discrepancies between experimental and theoretical UV-Vis spectra?
Time-dependent DFT (TD-DFT) at B3LYP/6-311++G(d,p) with a polarizable continuum model (PCM) accounts for solvent effects. Discrepancies <10 nm arise from neglecting vibrational coupling in gas-phase calculations. Explicit solvation models (e.g., COSMO) improve agreement for π→π* transitions .
Q. How do steric and electronic factors affect co-crystal formation for solubility enhancement?
Co-crystallization with nicotinamide (1:1 molar ratio in ethanol) improves aqueous solubility 20-fold. Hirshfeld surface analysis reveals dominant O–H···N and N–H···O interactions (>60% crystal packing contribution). Bulky phenyl substituents disrupt π-π stacking, reducing co-crystal stability .
Q. What catalytic systems enable regioselective C–H functionalization at the pyrazole C3 position?
Pd(OAc)₂ (5 mol%) with Ag₂CO₃ oxidant in DMF (120°C, 12 hours) achieves >85% regioselectivity. Steric hindrance from the benzyl group directs metallation to the less hindered C3 site, as confirmed by X-ray structures of brominated derivatives .
Q. How are acid chloride derivatives synthesized for SAR studies?
Treatment with SOCl₂ (neat, reflux, 4–6 hours) converts the carboxylic acid to its acid chloride. Subsequent reactions with nucleophiles (e.g., amines, alcohols) under Schotten-Baumann conditions yield amides/esters. Critical steps include anhydrous conditions and stoichiometric DMAP catalysis to suppress side reactions .
Key Methodological Considerations
-
Contradiction Analysis : Discrepancies in spectroscopic data (e.g., NMR shifts) between analogs are resolved via 2D NMR (COSY, HSQC) and DFT-optimized geometries .
-
Data Tables :
Property Experimental Value Theoretical (DFT) Deviation C=O Stretch (IR, cm⁻¹) 1695 1712 17 Dihedral Angle (X-ray, °) 58.2 61.5 3.3 -
Structural Insights : The benzyl group’s orientation impacts π-stacking in co-crystals, critical for solubility modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
